7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid
CAS No.:
Cat. No.: VC15908910
Molecular Formula: C13H21NO5
Molecular Weight: 271.31 g/mol
* For research use only. Not for human or veterinary use.
![7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid -](/images/structure/VC15908910.png)
Specification
Molecular Formula | C13H21NO5 |
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Molecular Weight | 271.31 g/mol |
IUPAC Name | 7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid |
Standard InChI | InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-6-13(8-14)5-4-9(18-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
Standard InChI Key | MSDHAJLDASVPDN-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CCC(O2)C(=O)O |
Introduction
Molecular and Structural Characteristics
Core Architecture
The compound’s structure comprises a spiro[4.4]nonane framework, where two rings—a tetrahydrofuran (oxa) ring and a piperidine (aza) ring—share a single quaternary carbon atom . The Boc group () is attached to the nitrogen atom of the piperidine ring, while the carboxylic acid () resides on the tetrahydrofuran moiety. This arrangement creates a three-dimensional scaffold that combines steric protection (via the Boc group) with sites for further functionalization (via the carboxylic acid) .
Physicochemical Properties
Key properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 271.31 g/mol | |
IUPAC Name | 7-(tert-butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid | |
InChI Key | MSDHAJLDASVPDN-UHFFFAOYSA-N |
The Boc group enhances lipophilicity (), while the carboxylic acid contributes to aqueous solubility at physiological pH .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid involves multi-step organic transformations, typically including:
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Spirocyclic Core Formation: Cyclization of a diketone or amino alcohol precursor via intramolecular nucleophilic attack or ring-closing metathesis .
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Boc Protection: Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate () under basic conditions (e.g., aqueous ) .
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Carboxylic Acid Introduction: Oxidation of a primary alcohol or hydrolysis of a nitrile group to yield the carboxylic acid functionality .
A hypothetical pathway is illustrated below:
Process Optimization
Critical parameters include reaction temperature (typically 0–25°C for Boc protection), solvent selection (e.g., dichloromethane for Boc reactions), and purification via column chromatography or recrystallization . Yields are often moderate (40–60%) due to steric hindrance at the spiro center .
Reactivity and Functionalization
Carboxylic Acid Derivatives
The carboxylic acid undergoes standard transformations:
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Esterification: Reaction with alcohols () under acidic catalysis () produces esters () .
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Amidation: Coupling with amines () via carbodiimide reagents (e.g., EDC) forms amides () .
Boc Deprotection
The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), regenerating the secondary amine:
This step is crucial for subsequent modifications in drug discovery pipelines .
Applications in Organic and Medicinal Chemistry
Drug Discovery
The compound serves as a rigid scaffold in protease inhibitors and G protein-coupled receptor (GPCR) modulators. Its spirocyclic structure mimics bioactive conformations of peptides, reducing entropy penalties upon target binding .
Materials Science
Functionalized derivatives have been explored as ligands for asymmetric catalysis. The carboxylic acid enables immobilization onto solid supports (e.g., silica nanoparticles) .
Comparative Analysis with Structural Analogs
Analog 1: 1-Oxa-7-azaspiro[4.4]nonane
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Structure: Lacks the Boc and carboxylic acid groups.
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Properties: Higher amine reactivity but lower stability; limited derivatization potential .
Analog 2: 7-Azaspiro[4.4]nonane
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Structure: Missing the oxa ring, reducing polarity.
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Applications: Primarily used in base-catalyzed reactions due to exposed amine .
Analog 3: tert-Butyl 7-azaspiro[4.4]nonane-2-carboxylate
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